Phorbol-12,13-dibutyrate
Overview
Description
Phorbol-12,13-dibutyrate is a phorbol ester, a class of compounds derived from croton oil. It is known for its role as an activator of protein kinase C, a family of enzymes involved in various cellular processes. Unlike other phorbol esters, this compound is less potent as a tumor promoter, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phorbol-12,13-dibutyrate can be synthesized through the esterification of phorbol with butyric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the esterification of phorbol extracted from croton oil, followed by purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Phorbol-12,13-dibutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which are useful in studying the structure-activity relationship of phorbol esters.
Reduction: Reduction reactions can modify the functional groups on the molecule, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, providing a way to explore the compound’s chemical versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products:
Scientific Research Applications
Phorbol-12,13-dibutyrate is widely used in scientific research due to its ability to activate protein kinase C. Its applications include:
Chemistry: Used as a reagent to study the structure-activity relationship of phorbol esters.
Biology: Employed in cell signaling studies to understand the role of protein kinase C in various cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a tool to study cancer biology.
Mechanism of Action
Phorbol-12,13-dibutyrate exerts its effects by binding to and activating protein kinase C. This activation leads to the phosphorylation of various target proteins, which in turn modulate different cellular pathways. The compound’s ability to activate protein kinase C makes it a valuable tool for studying signal transduction and cellular regulation .
Comparison with Similar Compounds
Phorbol-12-myristate-13-acetate: A more potent tumor promoter and protein kinase C activator.
Phorbol-13-acetate: Another phorbol ester with similar properties but different potency and biological effects.
Uniqueness: Phorbol-12,13-dibutyrate is unique due to its lower potency as a tumor promoter, making it safer for use in research. Its solubility in both water and organic solvents also adds to its versatility as a chemical reagent .
Properties
IUPAC Name |
[13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJRUJTZSGYBEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | PHORBOL-12,13-DIBUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phorbol-12,13-dibutyrate is a white solid. (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | PHORBOL-12,13-DIBUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
37558-16-0 | |
Record name | PHORBOL-12,13-DIBUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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